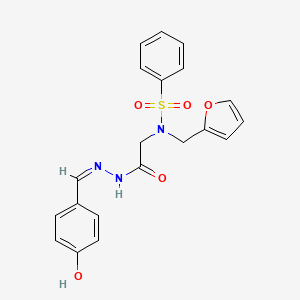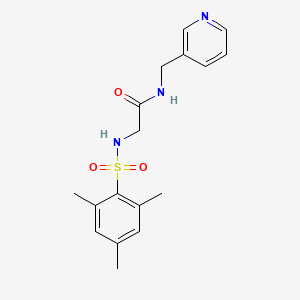
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the generation of hydroxyl radicals in the presence of hydrogen peroxide and a catalyst. These hydroxyl radicals selectively modify the solvent-accessible regions of proteins, resulting in the oxidation of amino acid residues. The modified residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have demonstrated that this compound does not significantly alter the secondary structure or stability of proteins. Additionally, this compound has been shown to have minimal effects on the enzymatic activity of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is its selectivity for solvent-accessible regions of proteins. This selectivity allows for the identification of protein-protein and protein-ligand interactions with high accuracy. Additionally, this compound is a relatively simple and cost-effective method for studying protein structure and dynamics. However, this compound has limitations, including the potential for non-specific oxidation of amino acid residues and the need for specialized equipment, such as mass spectrometry.
Orientations Futures
For the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide include the development of new catalysts and the use of this compound in drug discovery.
Méthodes De Synthèse
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 3-amino-5-nitrobenzoic acid in the presence of triethylamine and triphosgene. The resulting intermediate is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to yield this compound. This method has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has been extensively studied for its potential applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary research applications of this compound is in the study of protein structure and dynamics. This compound can selectively modify the solvent-accessible regions of proteins, which allows for the identification of protein-protein and protein-ligand interactions. Additionally, this compound can be used to study the conformational changes in proteins upon ligand binding, which is crucial for drug discovery.
Propriétés
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O4/c18-14-7-2-1-6-13(14)17-20-16(26-21-17)9-8-15(23)19-11-4-3-5-12(10-11)22(24)25/h1-7,10H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVJABSENCVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
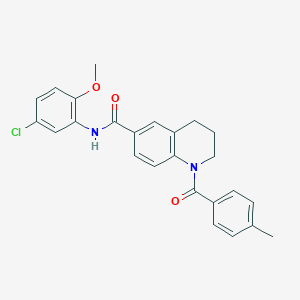
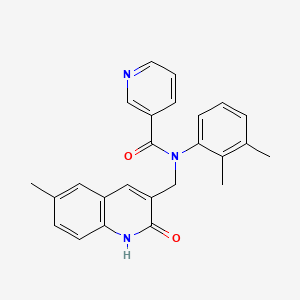
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
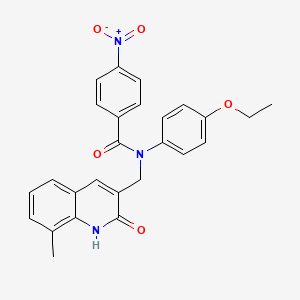
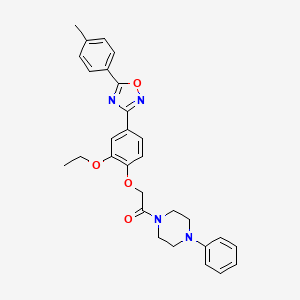
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
